REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=O)[CH3:12].C([O-])(=O)C.[Na+]>O>[Cl:3][C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:12][CH:8]=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C. for a further 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After standing at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
β-Chlorocinnamaldehyde separated as a red oil
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethereal solution dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |